molecular formula C22H23N3O3S2 B2566233 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-77-0

4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2566233
CAS RN: 896676-77-0
M. Wt: 441.56
InChI Key: OFVHPNFMJQCYPY-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DASB is a sulfonamide derivative that has been synthesized through a series of chemical reactions, and its unique structure makes it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Compounds derived from thiazole and thiazoline, similar in structure to the one , have been synthesized and evaluated for their anti-inflammatory activities. For instance, derivatives like N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide have shown anti-inflammatory activity across certain concentration ranges, highlighting the potential therapeutic applications of such compounds in treating inflammation-related conditions (Lynch et al., 2006).

Antimicrobial Activity

Thiazole derivatives have been synthesized and screened for antimicrobial activity, suggesting that compounds with a thiazole core can be potent against various microbial strains. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains used in studies, indicating the relevance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluations

Research into N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides has demonstrated moderate to excellent anticancer activity against various cancer cell lines. This suggests the potential of thiazole-based benzamides in cancer therapy, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).

Antifungal Agents

The development of compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides has explored their potential as antifungal agents. These compounds were synthesized and screened for antifungal activity, providing insights into the role of thiazole derivatives in combating fungal infections (Narayana et al., 2004).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-5-11-25(12-6-2)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h5-10,13-14H,1-2,11-12H2,3-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHPNFMJQCYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

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